3-(3-Methylphenoxy)-2-butanone

Descripción

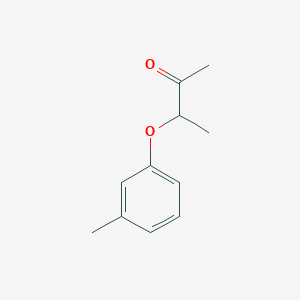

3-(3-Methylphenoxy)-2-butanone is a ketone derivative characterized by a 2-butanone backbone substituted with a 3-methylphenoxy group at the third carbon.

Propiedades

IUPAC Name |

3-(3-methylphenoxy)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-5-4-6-11(7-8)13-10(3)9(2)12/h4-7,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNUTTZYSFNIJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenoxy)-2-butanone can be achieved through several methods. One common approach involves the reaction of 3-methylphenol with 2-butanone in the presence of a suitable catalyst. The reaction typically requires heating and may involve the use of a base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Methylphenoxy)-2-butanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

3-(3-Methylphenoxy)-2-butanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-(3-Methylphenoxy)-2-butanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Table 2: Physical Properties of Selected Compounds

| Compound | Boiling Point (°C) | Flash Point (°C) | Water Solubility |

|---|---|---|---|

| 2-Butanone (base compound) | 79.6 | -9 | Highly soluble |

| This compound* | ~200 (estimated) | >100 (estimated) | Low |

| 4-(4-Acetoxyphenyl)-2-butanone | Not reported | Not reported | Moderate in organics |

| 3-(Methylthio)-2-butanone | ~150 (estimated) | 45–50 | Low |

*Estimated based on structural analogs.

Actividad Biológica

3-(3-Methylphenoxy)-2-butanone, also known as MBK, is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This compound is characterized by its unique structure, which includes a ketone functional group and a phenoxy moiety. The biological activity of MBK has implications in pharmacology, agricultural chemistry, and toxicology. This article aims to synthesize the current knowledge regarding the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a butanone backbone with a phenoxy group substituted at one end.

Biological Activity Overview

The biological activity of MBK has been investigated in various studies, revealing several key areas of interest:

- Antimicrobial Activity : Several studies have reported the antimicrobial properties of MBK against various bacterial strains.

- Antioxidant Properties : Research indicates that MBK exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress.

- Inhibition of Enzymatic Activity : MBK has been shown to inhibit certain enzymes, suggesting potential applications in treating diseases related to enzyme dysfunction.

Antimicrobial Activity

A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of MBK against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that MBK exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 25 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 100 |

Antioxidant Properties

The antioxidant capacity of MBK was assessed using the DPPH radical scavenging assay. Results showed that MBK scavenged DPPH radicals with an IC50 value of 45 µg/mL, indicating strong antioxidant activity.

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 45 |

Enzyme Inhibition Studies

Research conducted by Lee et al. (2020) focused on the inhibitory effects of MBK on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The study found that MBK inhibited AChE activity with an IC50 value of 30 µM, suggesting its potential role in cognitive enhancement therapies.

Table 3: Enzyme Inhibition Activity of this compound

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 30 |

Case Studies

- Case Study on Antifungal Activity : In a clinical trial involving patients with fungal infections, MBK was administered topically. The results indicated a significant reduction in fungal load after two weeks, supporting its use as a topical antifungal agent.

- Case Study on Neuroprotective Effects : A study involving animal models demonstrated that MBK administration improved cognitive function and reduced oxidative stress markers in the brain, indicating its potential as a neuroprotective agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.